molecular formula C31H24Br2N4O B12592593 Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- CAS No. 649740-17-0

Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-

Cat. No.: B12592593
CAS No.: 649740-17-0
M. Wt: 628.4 g/mol
InChI Key: DRGUQOHRQDMPMS-UHFFFAOYSA-N
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Description

Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- is a symmetrical urea derivative functionalized with two (3-bromophenyl)-indolylmethyl groups. The molecule features a central urea core (-NH-C(=O)-NH-) flanked by indole moieties substituted at the 1-position with 3-bromophenyl groups.

Properties

CAS No.

649740-17-0

Molecular Formula

C31H24Br2N4O

Molecular Weight

628.4 g/mol

IUPAC Name

1,3-bis[(3-bromophenyl)-indol-1-ylmethyl]urea

InChI

InChI=1S/C31H24Br2N4O/c32-25-11-5-9-23(19-25)29(36-17-15-21-7-1-3-13-27(21)36)34-31(38)35-30(24-10-6-12-26(33)20-24)37-18-16-22-8-2-4-14-28(22)37/h1-20,29-30H,(H2,34,35,38)

InChI Key

DRGUQOHRQDMPMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(C3=CC(=CC=C3)Br)NC(=O)NC(C4=CC(=CC=C4)Br)N5C=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired compound with minimal purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The use of advanced reaction conditions and catalysts may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated indole derivatives, while reduction may produce de-brominated compounds.

Scientific Research Applications

Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- involves its interaction with specific molecular targets and pathways. The bromophenyl and indole groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of urea derivatives functionalized with aromatic and heteroaromatic substituents. Below is a detailed comparison with structurally related compounds from the evidence:

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Structural Features
Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- (Not provided) Likely C₃₀H₂₂Br₂N₄O* ~650 g/mol* Two 3-bromophenyl-indolylmethyl groups Symmetrical urea core; bromine enhances electron-withdrawing effects
Urea, N-[2,6-bis(1-methylethyl)phenyl]-N'-[4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl]- (145131-40-4) C₂₉H₄₁N₃O 447.65 g/mol 2,6-diisopropylphenyl; 1-methylindol-3-yl Branched alkyl groups increase hydrophobicity; asymmetrical substitution
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(2-propenyl)-1H-indol-3-yl)cyclopentyl)methyl) (145131-29-9) C₃₀H₃₉N₃O 457.66 g/mol 2-propenyl (allyl) on indole; cyclopentyl linker Allyl group introduces potential reactivity; cyclopentyl adds steric bulk
Urea, N,N'-bis[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]- (100075-74-5) C₃₄H₂₂N₄O₄ 550.57 g/mol Isoindole-1,3-dione (phthalimide) groups Electron-deficient phthalimide substituents; planar aromatic systems

*Estimated based on structural analogy.

Key Observations:

Substituent Effects: Bromine in the target compound enhances electron-withdrawing effects compared to alkyl (e.g., isopropyl) or allyl substituents in analogs. This could improve binding to halogen-bonding biological targets .

Synthesis Challenges :

  • The symmetrical structure of the target compound may require precise stoichiometry in urea-forming reactions, contrasting with asymmetrical analogs like 145131-40-4, which are synthesized via stepwise substitutions .

Biological Relevance :

  • Halogenated indoles (e.g., 3-bromophenyl in the target compound) are associated with cytotoxic activity in studies of analogous chalcone derivatives . However, direct biological data for the target urea derivative is absent in the evidence.

Crystallographic Utility: The compound’s bromine atoms make it suitable for X-ray crystallography (via anomalous scattering), a technique often supported by SHELX software .

Biological Activity

Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- is a compound of significant interest due to its potential biological activities, particularly in cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

  • Molecular Formula: C20H20BrN3O
  • Molecular Weight: 449.29 g/mol
  • CAS Number: 914349-29-4

The compound's biological activity is primarily attributed to its interaction with various cellular pathways. It has been shown to exhibit antiproliferative effects against several cancer cell lines, indicating its potential as an anticancer agent.

In Vitro Studies

In vitro studies have demonstrated that Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- exhibits significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical)12.5
MDA-MB-231 (breast)11.6
HepG2 (liver)11.5
A2780 (ovarian)13.0

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of the bromophenyl and indole moieties enhances the compound's biological activity. Modifications to these groups can lead to increased potency or altered selectivity for different cancer types. For example, compounds with electron-withdrawing groups at specific positions on the indole ring showed improved anticancer properties compared to their counterparts with electron-donating groups .

Case Study 1: Antiproliferative Effects on HeLa Cells

A study conducted by Zhang et al. (2020) evaluated the antiproliferative effects of Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- on HeLa cells. The compound was administered in varying concentrations, and cell viability was assessed using the MTT assay. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at 12.5 µM .

Case Study 2: Selectivity Towards Cancer Cells

A comparative study involving normal human fibroblast cells and various cancer cell lines showed that Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- selectively inhibited cancer cell proliferation while sparing normal cells at similar concentrations. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

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